1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone

Description

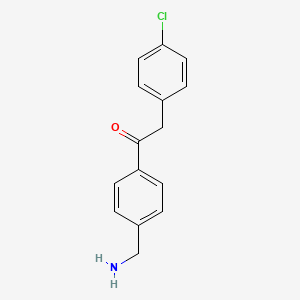

1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone is a ketone derivative featuring two aromatic substituents: a 4-(aminomethyl)phenyl group at the 1-position and a 4-chlorophenyl group at the 2-position of the ethanone backbone.

Properties

IUPAC Name |

1-[4-(aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9-10,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELAFVQVEVDYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695786 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-61-1 | |

| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(Aminomethyl)phenyl]-2-(4-chlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with 4-aminomethylbenzene under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The 4-chlorophenyl group is a common feature in many bioactive ethanone derivatives. However, the nature of the substituent on the opposing aromatic ring significantly influences physicochemical and biological properties.

Table 1: Key Compounds with Substituent Variations

Key Observations :

- Electron-donating groups (e.g., aminomethyl) improve solubility and may enhance CNS penetration, whereas electron-withdrawing groups (e.g., trifluoromethyl in UDO) increase metabolic stability .

- Heterocyclic substituents (e.g., oxadiazole in 2b) introduce rigidity and hydrogen-bonding capabilities, critical for antimicrobial activity .

Role of Heterocyclic Moieties

The incorporation of heterocycles into ethanone derivatives often enhances target specificity and potency.

Examples:

Imidazole Derivatives (e.g., 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone): The imidazole ring acts as a pharmacophore, enabling interactions with metal ions or enzymes (e.g., cytochrome P450). Comparison: The aminomethyl group in the target compound may replace imidazole’s metal-binding properties with amine-mediated hydrogen bonding .

Piperazine-containing UDO :

Electronic and Conjugation Effects

- (E)-1-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one (): The conjugated enone system (C=C-C=O) allows for extended π-delocalization, altering UV-Vis absorption and redox properties. Such systems are explored in photodynamic therapy or as fluorescent probes . Contrast: The target compound lacks conjugation but benefits from the aminomethyl group’s inductive effects, which may stabilize charge interactions in biological systems.

Biological Activity

1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone, commonly referred to as a substituted aminophenyl ethanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an aminomethyl group and a chlorophenyl moiety, which may influence its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C15H14ClN

- Molecular Weight : Approximately 259.73 g/mol

The structure includes:

- An aminomethyl group that can form hydrogen bonds with biological macromolecules.

- A chlorophenyl group that may engage in hydrophobic interactions.

These functional groups contribute to the compound's reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of similar compounds possess antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes, leading to cell death.

Antitumor Activity

The antiproliferative effects of compounds structurally similar to 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone have been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These studies revealed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Detailed Case Study: Antitumor Activity

In a study examining the antitumor activity of related compounds, various derivatives were synthesized and tested for their ability to inhibit cell growth in vitro. The results indicated that certain substitutions on the phenyl ring significantly enhanced the potency against cancer cells. For example:

- Compounds with halogen substitutions showed improved activity compared to their non-halogenated counterparts.

- The order of potency was influenced by the position and type of substituents on the aromatic rings .

The biological activity of 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone can be attributed to several mechanisms:

- Receptor Interaction : The aminomethyl group may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

- Membrane Disruption : Similar compounds have been shown to compromise bacterial membrane integrity, leading to increased permeability and eventual cell lysis .

- Cytotoxic Effects : In tumor cells, the compound may induce apoptosis through various pathways, including caspase activation and mitochondrial dysfunction.

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Aminomethyl)phenyl)-2-(4-chlorophenyl)ethanone, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach includes:

- Reacting 4-chloroaniline derivatives with phenacyl bromide analogs in dimethylformamide (DMF) with potassium carbonate as a base at room temperature .

- Introducing the aminomethyl group via reductive amination or coupling reactions, using catalysts like palladium for C–N bond formation .

Q. Key Optimization Parameters

| Reagent/Condition | Role | Example from Literature |

|---|---|---|

| Potassium carbonate | Base | Facilitates deprotonation of amine |

| DMF | Solvent | Enhances nucleophilicity of intermediates |

| Room temperature | Reaction condition | Minimizes side reactions |

Q. Which analytical techniques are most effective for structural characterization?

- Nuclear Magnetic Resonance (NMR): Assign signals for the aminomethyl (–CH2NH2) and ketone (C=O) groups. For example, the aromatic protons of the 4-chlorophenyl group appear as doublets in the δ 7.2–7.6 ppm range .

- X-ray Crystallography: Resolve bond lengths and dihedral angles (e.g., phenyl ring alignment <5°) using SHELX software for refinement .

Q. How can preliminary biological activity be evaluated?

- Antimicrobial Assays: Use disk diffusion or microbroth dilution to test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition: Screen against targets like α-glucosidase or kinases via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?

- Multi-Technique Validation: Cross-reference NMR coupling constants with X-ray torsion angles. For example, a dihedral angle of 3.14° between phenyl rings in X-ray data should correlate with NOE effects in NMR.

- Computational Modeling: Use density functional theory (DFT) to simulate NMR shifts or optimize crystal packing .

Q. What strategies are recommended for elucidating mechanistic pathways in biological activity?

Q. What methodologies are suitable for toxicity and stability profiling?

- In Vitro Cytotoxicity: Assess IC50 values in human cell lines (e.g., HepG2) via MTT assays .

- Degradation Studies: Use HPLC to monitor hydrolytic stability under physiological pH (e.g., pH 7.4 at 37°C) .

Data Contradiction Analysis Example

Scenario: Discrepancy in reported melting points for derivatives.

- Root Cause: Polymorphism or solvent traces in recrystallization.

- Resolution: Repeat synthesis with strict solvent control (e.g., ethanol vs. acetone) and characterize via differential scanning calorimetry (DSC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.